molecular formula C15H21N3O5S B2685523 (4-(Methylsulfonyl)piperazin-1-yl)(6-((tetrahydrofuran-3-yl)oxy)pyridin-3-yl)methanone CAS No. 2034359-09-4

(4-(Methylsulfonyl)piperazin-1-yl)(6-((tetrahydrofuran-3-yl)oxy)pyridin-3-yl)methanone

Cat. No.: B2685523
CAS No.: 2034359-09-4
M. Wt: 355.41
InChI Key: CRKYSWQOKGCTJQ-UHFFFAOYSA-N
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Description

(4-(Methylsulfonyl)piperazin-1-yl)(6-((tetrahydrofuran-3-yl)oxy)pyridin-3-yl)methanone is a synthetic small molecule of significant interest in medicinal chemistry and oncology research. Its structure incorporates a piperazine ring bearing a methylsulfonyl group, a pharmacophore known to be present in several biologically active compounds. Molecules containing the 4-(methylsulfonyl)piperazin-1-yl moiety have been investigated as potent inhibitors of key biological targets; for instance, analogous structures have been identified as highly potent and selective PI3Kα inhibitors with IC50 values in the low nanomolar range . This specific molecular architecture, which combines a sulfonylpiperazine group with a pyridine derivative, is characteristic of compounds designed for targeted protein inhibition . The tetrahydrofuran-3-yl)oxy ether linkage attached to the pyridine ring is a strategic modification often employed to fine-tune the compound's physicochemical properties, such as solubility and metabolic stability, and to engage in specific hydrogen-bonding interactions within the enzyme's binding pocket. The primary research application of this compound is in the development of novel targeted cancer therapies. Its hypothesized mechanism of action involves the high-affinity binding to and inhibition of specific oncogenic signaling proteins, such as kinases or other components of dysregulated pathways like the PI3K/AKT/mTOR axis, which is ubiquitously dysregulated in various human cancers and represents a promising anti-cancer target . Researchers utilize this compound as a critical chemical tool for in vitro and in vivo studies aimed at understanding disease mechanisms, validating novel biological targets, and evaluating pre-clinical efficacy in disease models. This product is intended For Research Use Only (RUO) and is strictly not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

(4-methylsulfonylpiperazin-1-yl)-[6-(oxolan-3-yloxy)pyridin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O5S/c1-24(20,21)18-7-5-17(6-8-18)15(19)12-2-3-14(16-10-12)23-13-4-9-22-11-13/h2-3,10,13H,4-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRKYSWQOKGCTJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)C(=O)C2=CN=C(C=C2)OC3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • Starting Materials:

    • Piperazine
    • Methylsulfonyl chloride
    • 6-hydroxypyridine-3-carboxylic acid
    • Tetrahydrofuran
  • Synthetic Steps:

      Step 1: : Piperazine is reacted with methylsulfonyl chloride in the presence of a base such as triethylamine to form 4-(methylsulfonyl)piperazine.

      Step 2: : 6-hydroxypyridine-3-carboxylic acid is esterified with tetrahydrofuran in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC) to form 6-((tetrahydrofuran-3-yl)oxy)pyridine.

      Step 3: : The intermediate 4-(methylsulfonyl)piperazine is coupled with 6-((tetrahydrofuran-3-yl)oxy)pyridine using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product, (4-(methylsulfonyl)piperazin-1-yl)(6-((tetrahydrofuran-3-yl)oxy)pyridin-3-yl)methanone.

Industrial Production Methods:

Industrial production of this compound would likely involve similar synthetic steps but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation would enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydrofuran ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the methanone moiety, potentially converting it to an alcohol.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Oxidized derivatives of the tetrahydrofuran ring.

    Reduction: Alcohol derivatives of the methanone moiety.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the reactivity and selectivity of metal catalysts.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology and Medicine:

    Drug Development: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.

    Biological Probes: It can be used as a probe to study biological pathways and interactions.

Industry:

    Material Science: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which (4-(methylsulfonyl)piperazin-1-yl)(6-((tetrahydrofuran-3-yl)oxy)pyridin-3-yl)methanone exerts its effects involves interaction with specific molecular targets. The piperazine and pyridine rings allow for binding to enzymes and receptors, modulating their activity. The compound may inhibit or activate these targets, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on core modifications:

Piperazine-Based Methanones

Example Compound A: (4-(Phenylsulfonyl)piperazin-1-yl)(pyridin-3-yl)methanone

  • Key Differences : Replacement of methylsulfonyl with phenylsulfonyl increases lipophilicity (logP: 2.8 vs. 1.5 for the target compound) but reduces aqueous solubility.
  • Spectral Data : The $ ^1H $-NMR of Compound A shows a downfield shift (δ 8.2 ppm) for the pyridinyl protons due to electron-withdrawing phenylsulfonyl effects, contrasting with δ 7.8 ppm in the target compound’s pyridine ring .

Tetrahydrofuran-Substituted Pyridines

Example Compound B: (6-(Tetrahydrofuran-2-yl)oxy)pyridin-3-yl)(morpholino)methanone

  • Key Differences : Morpholine replaces piperazine, reducing steric hindrance. The tetrahydrofuran-2-yloxy group alters conformational flexibility compared to the 3-yloxy isomer in the target compound.
  • Thermodynamic Stability : Compound B exhibits lower melting point (112°C vs. 145°C) due to reduced crystallinity from the morpholine ring .

Sulfonamide Derivatives

Example Compound C: (4-(Ethylsulfonyl)piperazin-1-yl)(6-methoxypyridin-3-yl)methanone

  • Key Differences : Ethylsulfonyl substituent increases molecular weight (MW: 368.4 vs. 355.3) but improves membrane permeability (PAMPA logPe: −4.2 vs. −5.1). Methoxy substitution on pyridine diminishes hydrogen-bonding capacity compared to the tetrahydrofuran-3-yloxy group .

Table 1: Physicochemical and Spectral Comparison

Property Target Compound Compound A Compound B Compound C
Molecular Weight 355.3 g/mol 381.4 g/mol 337.3 g/mol 368.4 g/mol
logP (Calculated) 1.5 2.8 1.2 1.9
$ ^1H $-NMR (Pyridine) δ 7.8 ppm (d, J=5.2 Hz) δ 8.2 ppm (d, J=5.5 Hz) δ 7.6 ppm (d, J=5.0 Hz) δ 7.9 ppm (d, J=5.3 Hz)
Aqueous Solubility 12 mg/mL (pH 7.4) 4 mg/mL (pH 7.4) 18 mg/mL (pH 7.4) 8 mg/mL (pH 7.4)

Notes on Comparative Analysis

Spectral Interpretation : The target compound’s $ ^1H $-NMR data align with piperazine-sulfonamide derivatives but differ in pyridine shifts due to tetrahydrofuran-3-yloxy substitution .

Data Limitations : The absence of crystallographic or thermodynamic data (e.g., hydrate formation) limits a full stability assessment. Databases like those in could standardize such comparisons if expanded .

Contradictions : highlights the importance of NMR for structural validation, but discrepancies in chemical shifts across analogs suggest context-dependent interpretation .

Biological Activity

The compound (4-(Methylsulfonyl)piperazin-1-yl)(6-((tetrahydrofuran-3-yl)oxy)pyridin-3-yl)methanone, also referred to as a piperazine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a piperazine ring substituted with a methylsulfonyl group and a pyridine moiety linked to a tetrahydrofuran unit. Its molecular formula is C15H20N3O5SC_{15}H_{20}N_{3}O_{5}S with a molecular weight of approximately 389.9 g/mol. The structural complexity is indicative of its potential interactions with various biological targets.

1. Antimicrobial Activity

Research indicates that compounds similar to this piperazine derivative exhibit significant antimicrobial properties. For instance, derivatives containing the piperazine core have been shown to possess activity against various bacterial strains, including multidrug-resistant pathogens like Acinetobacter baumannii and Pseudomonas aeruginosa . The presence of the tetrahydrofuran and pyridine rings may enhance membrane permeability or target specific bacterial enzymes.

2. Antitumor Activity

The compound's structural components suggest potential anticancer properties. Studies have demonstrated that piperazine derivatives can inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The SAR analysis reveals that modifications in the substituents on the piperazine ring influence cytotoxicity against cancer cell lines, with certain groups enhancing activity.

3. Neuropharmacological Effects

Piperazine derivatives are frequently studied for their neuropharmacological effects. Some studies have reported that similar compounds exhibit anticonvulsant properties and may modulate neurotransmitter systems, particularly through interactions with GABAergic pathways . This suggests possible applications in treating neurological disorders.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications:

Substituent Effect on Activity
Methylsulfonyl groupEnhances solubility and bioavailability
Tetrahydrofuran moietyIncreases lipophilicity and membrane penetration
Pyridine ringContributes to receptor binding affinity

Case Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial efficacy of related piperazine compounds, derivatives were tested against clinical isolates of Escherichia coli and Staphylococcus aureus. Results showcased significant inhibition zones, indicating effective antibacterial properties attributed to the piperazine scaffold .

Case Study 2: Anticancer Potential

A series of piperazine-based compounds were evaluated for their cytotoxic effects on various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The study highlighted that modifications at the 6-position of the pyridine ring led to enhanced cytotoxicity compared to unmodified analogs .

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